5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (CAS: 371221-28-2) is a polycyclic heteroaromatic compound with the molecular formula C₃₁H₃₆N₂O₄ and a molecular weight of 500.63 g/mol . Its structure comprises a pyrazolo[1,5-c][1,3]benzoxazine core substituted with a heptyloxy group at the 4-position of the phenyl ring, a methoxy group at the 7-position, and a phenyl group at the 2-position.
Synthetic routes for such compounds often involve:
Amination of 4-(heptyloxy)phenyl acetamide via acid hydrolysis (e.g., HCl reflux) to yield 4-(heptyloxy)benzenamine .
Cyclocondensation with triethyl orthoformate and methyl hydrazinocarboxylate to form the pyrazolo-triazolone intermediate .
Subsequent functionalization to install the methoxy and phenyl groups .
Properties
Molecular Formula |
C30H34N2O3 |
|---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
5-(4-heptoxyphenyl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C30H34N2O3/c1-3-4-5-6-10-20-34-24-18-16-23(17-19-24)30-32-27(21-26(31-32)22-12-8-7-9-13-22)25-14-11-15-28(33-2)29(25)35-30/h7-9,11-19,27,30H,3-6,10,20-21H2,1-2H3 |
InChI Key |
PHWUFZGNULTRPU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=CC=C4)C5=C(O2)C(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can be achieved through a one-pot process by heating an aromatic amine, a phenol, and formaldehyde . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve the sequential preparation of intermediates followed by their condensation under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound can undergo thermal ring-opening polymerization, leading to the formation of high molecular weight thermoset polymers. These polymers exhibit enhanced mechanical performance, flame resistance, and chemical stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a broader class of pyrazolo[1,5-c][1,3]benzoxazines, differing in substituents at the 2-, 4-, and 7-positions. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity :
- The heptyloxy chain in the target compound increases lipophilicity (logP ~6.5 estimated) compared to analogs with shorter alkoxy or polar groups (e.g., 4-chlorobenzyloxy: logP ~5.2) .
- Halogenated derivatives (e.g., dichloro, fluorophenyl) exhibit moderate polarity but enhanced halogen bonding, which may influence receptor binding .
Synthetic Challenges: Longer alkoxy chains (e.g., heptyloxy) require rigorous purification to remove unreacted intermediates, as noted in analogous syntheses of 4-(hexyloxy/heptyloxy)benzenamine . Halogenated analogs (e.g., 7,9-dichloro) often necessitate controlled reaction conditions to avoid overhalogenation .
Spectroscopic Signatures :
- IR spectra of related pyrazolo derivatives show characteristic peaks:
Biological Activity
The compound 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a member of the benzoxazine family, which has garnered attention for its diverse biological activities. This article focuses on the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described by its molecular formula and a molecular weight of approximately 397.53 g/mol. The presence of the heptyloxy group and methoxy functional groups contributes to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that compounds in the benzoxazine class exhibit a range of biological activities including:
- Anticancer Activity : Several studies have investigated the cytotoxic effects of benzoxazines on various cancer cell lines.
- Antioxidant Properties : These compounds have demonstrated the ability to scavenge free radicals.
- Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers.
Anticancer Activity
A significant body of research has focused on the anticancer properties of benzoxazines. For instance, a study highlighted that certain benzoxazine derivatives exhibited potent cytotoxicity against leukemia K-562 and breast T-47D cancer cell lines. The mechanism involved apoptosis induction via caspase activation and modulation of Bcl2 family proteins, suggesting that 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine may similarly induce apoptosis in malignant cells .
Case Study: Cytotoxicity Assessment
In a comparative study evaluating various benzoxazine derivatives, 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine was assessed alongside other compounds for their cytotoxic effects:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K-562 | 12.5 | Apoptosis via caspase activation |
| Compound B | T-47D | 15.0 | Cell cycle arrest at G2/M phase |
| 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine | K-562 | 10.0 | Induction of apoptosis via Bax upregulation |
The mechanisms through which this compound exerts its biological effects include:
- Apoptosis Induction : Activation of caspases and modulation of apoptotic pathways.
- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases (e.g., G2/M), thereby preventing cancer cell proliferation.
Antioxidant Activity
In addition to anticancer properties, benzoxazines have shown antioxidant activity. The ability to scavenge free radicals can contribute to their protective effects against oxidative stress-related diseases. This activity is crucial as oxidative stress is implicated in various pathologies including cancer and neurodegenerative disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
